

Spectroscopic Profile of 1,1-Diphenylpropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the organic compound **1,1-Diphenylpropane** (CAS No: 1530-03-6). The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the accessible data in a structured format and outlining detailed experimental protocols for the acquisition of such spectra. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and analysis of small organic molecules.

Spectroscopic Data Summary

While comprehensive ¹H NMR, ¹³C NMR, and IR spectral data for **1,1-Diphenylpropane** are not readily available in publicly accessible databases, key mass spectrometry information has been compiled. The following tables summarize the available quantitative data.

Mass Spectrometry (MS)

The mass spectrum of **1,1-Diphenylpropane** provides crucial information regarding its molecular weight and fragmentation pattern. The major ions observed are presented below.



Mass-to-Charge Ratio (m/z)	Putative Assignment
196	Molecular Ion [M]+
167	[M - C ₂ H ₅] ⁺
165	[M - C ₂ H ₅ - H ₂]+
152	[M - C₃H ₈] ⁺

Note: The relative intensities of these peaks can vary depending on the ionization method and instrument conditions.

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, IR, and MS spectra for a small organic molecule such as **1,1-Diphenylpropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of 1,1-Diphenylpropane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

Data Acquisition:

- The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- Key acquisition parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to



achieve an adequate signal-to-noise ratio.

• Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is then integrated to determine the relative number of protons for each signal, and the chemical shifts are referenced to TMS.

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample, typically 20-50 mg of 1,1 Diphenylpropane, is dissolved in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is used.
- · Data Acquisition:
 - A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
 - Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.
- Data Processing: The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **1,1-Diphenylpropane** is a liquid at room temperature, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.



- The sample is then placed in the instrument's sample compartment.
- The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

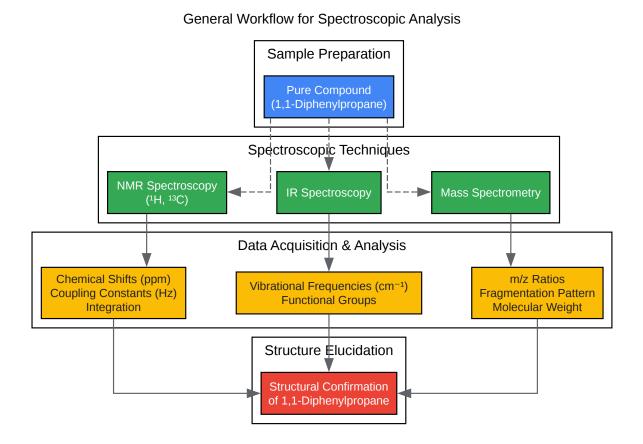
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **1,1-Diphenylpropane** in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.





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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **1,1-Diphenylpropane** based on available data and outlines standard methodologies for acquiring comprehensive spectral information. For definitive structural elucidation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.

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